Acetylserine
Description
Historical Context and Evolution of N-Acetylserine Research
The story of N-Acetylserine is intrinsically linked to the broader investigation of amino acid metabolism and its regulation, particularly the biosynthesis of cysteine. Early studies in microbiology, dating back to the mid-20th century, laid the groundwork for understanding how organisms synthesize essential components. The occurrence of N-acylated amino acids has been recognized for a considerable time, with early examples including the identification of N-acetylglutamate as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I in 1953. nih.gov
The specific focus on N-Acetylserine intensified with the elucidation of the cysteine regulon in bacteria. Research in the late 1980s and early 1990s on organisms like Salmonella typhimurium and Escherichia coli was pivotal. These studies aimed to understand how cells sense sulfur availability and regulate the expression of genes involved in cysteine synthesis. A landmark 1989 study provided molecular characterization of the promoters of the cysJIH operon, demonstrating their regulation by the CysB protein and, crucially, identifying N-acetyl-L-serine as the inducer of this regulon. medchemexpress.com Further research in 1994 on Klebsiella aerogenes provided direct evidence that N-Acetylserine, rather than its isomer O-acetylserine (OAS), serves as the physiological inducer of the cysteine regulon. medchemexpress.com This established a critical biological role for N-Acetylserine as a signaling molecule in bacterial gene regulation.
More recent research has expanded the known presence and potential functions of N-Acetylserine across different biological kingdoms, including plants and animals. Its identification as a human metabolite and its observation in cancer metabolism have opened new avenues of investigation, shifting its perception from a simple metabolic intermediate to a molecule with diverse regulatory functions. ebi.ac.uk
N-Acetylserine within the Landscape of Acetylated Amino Acids
N-Acetylation is a widespread and crucial post-translational modification that affects a vast number of proteins in eukaryotes, influencing their stability, function, and localization. creative-proteomics.comwikipedia.org N-Acetylserine belongs to the broad class of N-acetylated amino acids (NAAAs), which are formed by the addition of an acetyl group to the nitrogen atom of an amino acid. creative-proteomics.com This modification can occur on the N-terminal amino acid of a protein or on the side chain of lysine (B10760008) residues. creative-proteomics.comnih.gov
The biological roles of NAAAs are diverse. For instance, N-acetylglutamate is a critical allosteric activator for the first enzyme of the urea (B33335) cycle. nih.gov N-acetylaspartate is highly concentrated in the vertebrate brain and is considered a marker of neuronal health. The most well-known N-acetylated amino acid, N-acetylcysteine (NAC), is a precursor for the antioxidant glutathione (B108866) and has been in clinical use for decades for various conditions. nih.govstanford.edu
N-Acetylserine's primary established role, particularly in bacteria and plants, is as a signaling molecule for cysteine biosynthesis. frontiersin.org It is structurally similar to O-acetylserine (OAS), another key intermediate in this pathway. frontiersin.org While OAS is the direct precursor for cysteine synthesis, N-Acetylserine acts as the regulatory signal that induces the expression of the necessary enzymes when sulfur levels are low. frontiersin.org This functional distinction highlights the nuanced roles that even closely related acetylated amino acids can play within a single metabolic pathway.
The table below provides a comparative overview of N-Acetylserine and other notable acetylated amino acids, highlighting their primary functions.
| Acetylated Amino Acid | Primary Function(s) |
| N-Acetylserine | Inducer of the cysteine regulon in bacteria; potential signaling molecule in plants. |
| N-Acetylglutamate | Allosteric activator of carbamoyl phosphate synthetase I in the urea cycle. nih.gov |
| N-Acetylaspartate | Marker of neuronal viability and function in the brain. |
| N-Acetylcysteine | Precursor to the antioxidant glutathione; mucolytic agent. nih.gov |
| N-Acetylglycine | Studied for its conformational properties as a model for peptide bonds. nih.gov |
Overview of Key Research Areas in N-Acetylserine Biology
Current research on N-Acetylserine is concentrated on several key areas that underscore its importance in fundamental cellular processes across different organisms.
Regulation of Cysteine Biosynthesis: A primary focus of N-Acetylserine research remains its well-established role as a transcriptional regulator in bacteria. It functions as an inducer of the cys regulon by binding to the CysB protein, which in turn activates the transcription of genes required for sulfur assimilation and cysteine synthesis. medchemexpress.comfrontiersin.org This regulatory mechanism is a classic example of metabolic feedback control. In plants, the signaling role is more complex, with evidence suggesting that its isomer, O-acetylserine, may also act as a signaling molecule. frontiersin.orgnih.gov However, N-Acetylserine is recognized as a key player in the intricate network that governs sulfur metabolism.
Metabolic Intermediate and Signaling Molecule: Beyond its role in cysteine regulation, N-Acetylserine is studied as a metabolic intermediate. It is formed from the acetylation of serine, a non-essential amino acid that is a precursor for numerous biomolecules, including proteins, lipids, and nucleotides. nih.gov The interplay between N-Acetylserine and O-acetylserine is a subject of ongoing research, as these isomers can have distinct or overlapping functions in cellular signaling. frontiersin.orgnih.gov
Role in Human Metabolism and Disease: The detection of N-Acetylserine as a human metabolite has spurred investigations into its physiological significance in humans. ebi.ac.ukhmdb.ca It is considered a component of dietary proteins and is also found as a free amino acid in foods. nih.gov Research has also observed N-Acetylserine in the context of cancer metabolism, suggesting that alterations in its levels or the pathways involving it may be associated with tumorigenesis or cancer cell proliferation. ebi.ac.ukresearchgate.net This has opened up the possibility of N-Acetylserine as a potential biomarker or therapeutic target, although this area of research is still in its early stages.
The following table summarizes the primary research findings related to these key areas:
| Research Area | Key Findings | Organism(s) |
| Gene Regulation | N-Acetylserine is the physiological inducer of the cysteine regulon by binding to the CysB protein. medchemexpress.com | Bacteria (e.g., E. coli, S. typhimurium) |
| Signaling in Plants | Acts as a positive regulator for the biosynthesis of cysteine and sulfur utilization. frontiersin.org | Plants |
| Metabolism | It is an N-acetyl-L-amino acid derived from L-serine. ebi.ac.uk | General |
| Cancer Biology | Observed as a metabolite in cancer metabolism. ebi.ac.uk | Humans |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHLJJYMXLCOY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167615 | |
| Record name | N-Acetylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16354-58-8 | |
| Record name | Acetylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16354-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-Serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98518XGZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.6 °C | |
| Record name | N-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
N Acetylserine Biosynthesis and Metabolic Pathways
Enzymatic Pathways of N-Acetylserine Biosynthesis from L-Serine
The formation of N-Acetylserine from L-Serine can occur through two primary routes: direct enzymatic acetylation and the spontaneous isomerization of a closely related compound.
Role of N-Acetyltransferases in N-Acetylserine Formation
N-Acetylserine can be synthesized through the direct action of N-acetyltransferase (NAT) enzymes. hmdb.cawikipedia.org These enzymes catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the amino group of a substrate. wikipedia.orgwikipedia.org In this specific case, an N-acetyltransferase would facilitate the reaction between L-Serine and acetyl-CoA to produce N-Acetylserine. hmdb.ca
N-acetyltransferases are a broad class of enzymes involved in numerous metabolic processes, including the N-terminal acetylation of proteins, which is a common modification in eukaryotes. hmdb.ca While the direct synthesis of N-Acetylserine from free L-Serine by a specific NAT is a known biochemical possibility, much of the focus in microbial metabolism has been on its formation via an alternative pathway involving O-Acetylserine. hmdb.canih.gov
Spontaneous Isomerization of O-Acetylserine to N-Acetylserine
A significant pathway for N-Acetylserine formation begins with the synthesis of its isomer, O-Acetylserine (OAS). In bacteria and plants, the enzyme Serine Acetyltransferase (SAT) catalyzes the O-acetylation of L-Serine using acetyl-CoA, forming OAS. nih.govresearchgate.net This reaction is the first step in the canonical cysteine biosynthesis pathway. nih.govnih.gov
OAS is a relatively unstable compound that can undergo a spontaneous, non-enzymatic conversion to N-Acetylserine. nih.govnih.gov This isomerization occurs rapidly, particularly at neutral pH. nih.gov This spontaneous rearrangement from an O-linked acetyl group to an N-linked acetyl group provides a direct route for the cell to produce N-Acetylserine, linking its availability to the activity of the cysteine biosynthetic pathway. nih.govnih.gov
N-Acetylserine as an Intermediate in Broader Metabolic Networks
N-Acetylserine is not merely a metabolic byproduct; it functions as a critical signaling molecule and metabolic regulator, primarily by controlling the expression of genes involved in sulfur assimilation and amino acid synthesis. medchemexpress.comnih.gov
Interconnections with Sulfur Metabolism
The primary regulatory role of N-Acetylserine is to act as the physiological inducer of the cysteine (cys) regulon in bacteria. medchemexpress.comnih.govnih.gov The cys regulon is a group of genes and operons responsible for the assimilation of inorganic sulfur. nih.gov When sulfur levels are low, the demand for sulfur-containing amino acids like cysteine increases. The resulting accumulation of O-Acetylserine leads to a higher concentration of N-Acetylserine via isomerization. nih.gov
N-Acetylserine then binds to the CysB protein, a transcriptional activator. medchemexpress.com This binding activates CysB, which in turn initiates the transcription of the cys regulon genes. These genes encode the proteins necessary for sulfate (B86663) transport and its reduction to sulfide (B99878), the form of sulfur required for cysteine synthesis. nih.govnih.gov Thus, N-Acetylserine directly links the carbon and nitrogen backbone of serine to the activation of the entire sulfur assimilation pathway.
Linkages to Cysteine Biosynthesis Pathways
The link between N-Acetylserine and cysteine biosynthesis is direct and essential for regulation. The synthesis of cysteine in bacteria and plants occurs in a two-step process:
L-Serine + Acetyl-CoA → O-Acetylserine + CoA (catalyzed by Serine Acetyltransferase, SAT) nih.govresearchgate.net
O-Acetylserine + Sulfide → L-Cysteine + Acetate (catalyzed by O-Acetylserine Sulfhydrylase, OASS) nih.govnih.gov
The expression of the enzymes for both these steps, as well as the proteins for the sulfur reduction pathway that produces the necessary sulfide, is controlled by the cys regulon. nih.govoup.com Research has demonstrated that it is N-Acetylserine, not its isomer O-Acetylserine, that serves as the true inducer for this regulon. medchemexpress.com By binding to and activating the CysB regulatory protein, N-Acetylserine stimulates the transcription of genes such as cysJIH (encoding sulfite (B76179) reductase) and cysK (encoding O-Acetylserine Sulfhydrylase), thereby upregulating the capacity of the cell to synthesize cysteine. medchemexpress.comoup.com This feedback loop ensures that the pathway for cysteine synthesis is activated when its precursors are available.
Key Molecules in N-Acetylserine Related Pathways
Below is a summary of the principal enzymes and compounds discussed in this article.
| Molecule Name | Class | Role in Pathway |
| N-Acetylserine | N-acetyl-L-amino acid | Inducer of the cysteine regulon medchemexpress.comnih.gov |
| L-Serine | Amino Acid | Precursor for O-Acetylserine and N-Acetylserine hmdb.canih.gov |
| O-Acetylserine (OAS) | Amino Acid Derivative | Intermediate in cysteine biosynthesis; isomerizes to N-Acetylserine nih.govhmdb.ca |
| Acetyl-CoA | Coenzyme | Acetyl group donor for the formation of O-Acetylserine nih.gov |
| L-Cysteine | Amino Acid | Final product of the pathway regulated by N-Acetylserine nih.govoup.com |
| Serine Acetyltransferase (SAT) | Enzyme | Catalyzes the formation of O-Acetylserine from L-Serine nih.govresearchgate.net |
| O-Acetylserine Sulfhydrylase (OASS) | Enzyme | Catalyzes the formation of L-Cysteine from O-Acetylserine and sulfide nih.govnih.gov |
| N-Acetyltransferases (NATs) | Enzyme | Catalyze the transfer of acetyl groups, a potential direct route to N-Acetylserine hmdb.cawikipedia.org |
| CysB Protein | Transcriptional Regulator | Binds to N-Acetylserine to activate the expression of sulfur metabolism genes medchemexpress.comnih.gov |
Molecular Mechanisms of N Acetylserine Action
N-Acetylserine in Protein Modification and Stability
N-terminal acetylation is a ubiquitous and vital protein modification in eukaryotes, affecting a vast portion of the proteome. nih.gov This process, which involves the transfer of an acetyl group to the alpha-amino group of a protein's first amino acid, can profoundly influence protein behavior and fate. nih.govcreative-proteomics.com
N-terminal (Nt) acetylation is one of the most common protein modifications in eukaryotic organisms, with estimates suggesting that 50-80% of all eukaryotic proteins are subject to this change. nih.gov In humans, this figure may be as high as 80-90%. nih.gov The modification involves the enzymatic transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the N-terminal α-amino group of a polypeptide chain. nih.govnih.gov This reaction is catalyzed by a group of enzymes known as N-terminal acetyltransferases (NATs). nih.govnih.gov
The process is irreversible and can occur either co-translationally, as the new protein is being synthesized on the ribosome, or post-translationally, after the protein has been fully synthesized. nih.govnih.gov The addition of the acetyl group neutralizes the positive charge of the N-terminal amino group and adds a bulky, hydrophobic segment. nih.govnih.gov This fundamental alteration of the protein's N-terminus is crucial for a variety of cellular functions. researchgate.net
The acetylation of the N-terminus has significant consequences for protein function and stability, thereby impacting numerous cellular signaling pathways. creative-proteomics.commdpi.comnih.gov By altering the physicochemical properties of a protein's N-terminus, this modification can influence several key aspects of a protein's life cycle. nih.govnih.gov
Key impacts include:
Protein Stability and Turnover: N-terminal acetylation can act as a protective shield against protein degradation. creative-proteomics.comnih.gov It can prevent the conjugation of ubiquitin to the N-terminal amino group, a signal that often targets proteins for destruction by the proteasome. nih.gov This stabilization is substrate-specific and can occur through mechanisms that are both dependent on and independent of ubiquitination. nih.gov
Protein Folding and Aggregation: The modification can influence how a protein folds into its correct three-dimensional structure. nih.gov For certain proteins, such as α-Synuclein, which is implicated in Parkinson's disease, N-terminal acetylation can reduce its propensity to form harmful aggregates. mdpi.com
Protein-Protein Interactions: The acetylated N-terminus can create or block docking sites for other proteins, thus modulating the formation of protein complexes essential for cellular function. nih.govcreative-proteomics.com
Subcellular Localization: N-terminal acetylation can play a role in directing proteins to their correct locations within the cell, such as targeting them to membranes. nih.gov
Dysregulation of N-terminal acetylation has been linked to serious human diseases, including cancer and neurodegenerative disorders, underscoring its importance in maintaining cellular health. nih.govmdpi.comnih.gov
N-Acetylserine as a Transcriptional Regulator Inducer
In contrast to its role in the general modification of eukaryotic proteins, N-acetylserine in Gram-negative bacteria like Escherichia coli and Salmonella typhimurium acts as a specific inducer molecule. nih.govnih.gov It directly controls the activity of a master transcriptional regulator, CysB, to manage cysteine biosynthesis in response to sulfur availability. nih.govresearchgate.net
The CysB protein is a member of the LysR-type transcriptional regulator (LTTR) family. nih.gov It exists as a homotetramer, with each subunit comprising an N-terminal DNA-binding domain (DBD) and a C-terminal effector-binding domain (EBD). nih.govnih.gov N-acetylserine functions as the effector molecule, binding directly to the CysB apoprotein (the protein in its ligand-free state).
Crystallographic studies have revealed that N-acetylserine settles into a prominent, enclosed cleft within the EBD of the CysB protein. nih.gov The binding is stabilized by extensive polar interactions with specific amino acid residues that line the pocket. nih.gov
Table 1: Amino Acid Residues in the N-Acetylserine Binding Pocket of CysB This table details the specific amino acid residues within the effector-binding domain of the CysB protein that form the binding site for the inducer, N-acetylserine, as identified through structural analysis.
| Residue |
| Thr100 |
| Thr102 |
| Gln103 |
| Thr149 |
| Glu150 |
| Trp166 |
| Tyr197 |
| Phe199 |
| Met246 |
| Data sourced from structural studies of CysB in complex with N-acetylserine. nih.gov |
The binding of N-acetylserine to CysB is the critical switch that activates the cysteine regulon, a group of more than 20 cys genes responsible for cysteine biosynthesis. nih.govresearchgate.net This activation occurs under conditions of sulfur limitation, when the cell needs to synthesize its own cysteine. nih.gov
The N-acetylserine-CysB complex functions as a transcriptional activator for several key promoters in the regulon. nih.gov It stimulates the binding of CysB to specific DNA sequences, known as CysB-binding sites (CBS), located upstream of the transcription start site of target genes. nih.gov This enhanced binding recruits RNA polymerase and initiates the transcription of genes necessary for sulfur assimilation and cysteine synthesis. researchgate.net
Conversely, the CysB protein also regulates its own expression. At its own promoter (cysB), CysB acts as a repressor. nih.govresearchgate.net The binding of N-acetylserine to CysB lowers its affinity for the cysB promoter, which relieves this repression and allows more CysB protein to be made. nih.gov This creates a sophisticated feedback loop for maintaining appropriate levels of the regulator.
Table 2: Effects of N-Acetylserine-CysB Binding on Target Promoters This table summarizes the dual regulatory function of the CysB protein when bound to the inducer N-acetylserine, highlighting its role as both an activator and a de-repressor within the cysteine regulon.
| Target Promoter | Regulatory Effect of CysB + N-Acetylserine | Mechanism |
| cysJIH, cysK, cysP | Activation | Stimulates CysB binding to promoter, activating transcription. nih.gov |
| cysB | De-repression | Lowers CysB affinity for its own promoter, relieving repression. nih.gov |
| Data based on in vitro DNA binding and transcription studies. nih.gov |
The mechanism by which N-acetylserine binding controls the DNA-binding activity of CysB is a classic example of allosteric regulation. libretexts.org Allostery refers to the process where the binding of an effector molecule at one site on a protein (the allosteric site) influences the activity at another, physically distinct site (the active or functional site). libretexts.org
In the case of CysB, the binding of N-acetylserine in the effector-binding domain (EBD) induces substantial conformational rearrangements within the protein. nih.govnih.gov These structural changes are propagated from the EBD core to the N-terminal DNA-binding domains (DBDs). nih.gov This alters the spatial arrangement of the DBDs, thereby changing their ability to bind effectively to different DNA promoter sequences. nih.gov This allosteric control allows the CysB protein to sense the intracellular concentration of N-acetylserine—a proxy for the availability of precursors for cysteine synthesis—and modulate the expression of the entire cysteine regulon accordingly. nih.govresearchgate.net
Enzymatic Interactions and Regulation by N-Acetylserine
N-Acetylserine (NAS) plays a pivotal, albeit indirect, role in the regulation of the cysteine biosynthesis pathway through its intricate interactions with key enzymes. While not typically a direct allosteric effector in the classical sense, its formation from O-acetylserine (OAS) serves as a critical metabolic signal that influences enzymatic activities and complex formation, thereby modulating the flow of metabolites through the pathway.
Modulation of Serine Acetyltransferase (SAT/CysE) Activity
N-Acetylserine's influence on Serine Acetyltransferase (SAT), the enzyme catalyzing the first committed step in cysteine biosynthesis, is primarily regulatory and linked to gene expression rather than direct enzymatic modulation. O-acetylserine (OAS), the product of the SAT-catalyzed reaction, can spontaneously isomerize to N-Acetylserine. nih.govbiorxiv.org The accumulation of NAS is a key signal indicating a state of sulfur limitation, where the subsequent enzyme in the pathway, O-acetylserine sulfhydrylase, is inactive due to a lack of its sulfide (B99878) substrate. nih.gov
This accumulation of N-Acetylserine, and to a lesser extent O-acetylserine, functions as an inducer for the transcription of the cysteine regulon in bacteria. nih.govnih.govnih.gov The cysteine regulon comprises a set of genes responsible for sulfur assimilation and cysteine biosynthesis, including the cysE gene that encodes for SAT. nih.govnih.gov N-Acetylserine binds to the transcriptional activator CysB, which in turn activates the expression of the cys genes. nih.govmedchemexpress.com This leads to an increased synthesis of SAT, preparing the cell for rapid cysteine production once sulfide becomes available.
It is important to note that the primary and direct regulator of SAT enzymatic activity is the final product of the pathway, L-cysteine, which exerts feedback inhibition. researchgate.netmdpi.com The formation of the Cysteine Synthase Complex (CSC) also enhances SAT activity. nih.gov Therefore, N-Acetylserine's role is one of transcriptional upregulation in response to metabolic cues, indirectly modulating the total cellular activity of SAT.
| Regulatory Mechanism | Effector Molecule | Effect on SAT (CysE) | Reference |
| Transcriptional Induction | N-Acetylserine | Upregulation of cysE gene expression | nih.govnih.gov |
| Feedback Inhibition | L-Cysteine | Direct inhibition of enzymatic activity | researchgate.netmdpi.com |
| Complex Formation | O-Acetylserine Sulfhydrylase (OASS) | Activation of enzymatic activity | nih.gov |
Effects on O-Acetylserine Sulfhydrylase (OASS/CysK/CysM) Activity
The activity of O-acetylserine sulfhydrylase (OASS), which catalyzes the conversion of O-acetylserine and sulfide into cysteine, is significantly modulated by its interaction with SAT within the Cysteine Synthase Complex (CSC). nih.govnih.gov The formation of this complex leads to a notable inhibition of OASS activity. nih.govmdpi.com
Structural and biochemical studies have revealed that the C-terminal peptide of SAT inserts into the active site of OASS. nih.govnih.gov This binding event physically blocks the entry of the substrate, O-acetylserine, thereby preventing catalysis. nih.gov The inhibition of OASS within the complex is a key regulatory feature, ensuring that cysteine synthesis is tightly coupled to the availability of both its precursors. When OASS is part of the CSC, its activity is reduced, with studies showing a decrease in the catalytic rate (kcat) and an increase in the Michaelis constant (KM) compared to the free enzyme. nih.gov
The dissociation of the CSC, which is promoted by increasing concentrations of O-acetylserine, relieves this inhibition, allowing the now-free OASS to actively synthesize cysteine. nih.govnih.gov Given that N-Acetylserine levels are directly related to O-acetylserine concentrations, the signaling cascade initiated by N-Acetylserine accumulation indirectly governs the active state of OASS by influencing the equilibrium of CSC formation and dissociation.
| Enzyme State | Activity Level | Mechanism of Regulation | Reference |
| Free OASS | Fully Active | Substrate can access the active site | nih.gov |
| OASS within CSC | Inhibited | C-terminal peptide of SAT blocks the active site | nih.govnih.gov |
Role in Cysteine Synthase Complex (CSC) Formation and Dissociation Dynamics
The Cysteine Synthase Complex (CSC) is a dynamic structure composed of SAT and OASS. nih.govnih.gov The formation and dissociation of this complex are central to the regulation of cysteine biosynthesis, and the balance between the complexed and free forms of the enzymes is responsive to the cellular concentrations of O-acetylserine and sulfide. mdpi.comnih.gov
High concentrations of O-acetylserine, which occur under conditions of sulfur deficiency, promote the dissociation of the CSC. nih.govnih.gov As O-acetylserine is the substrate for OASS, its binding to the active site of OASS is competitive with the binding of the C-terminal tail of SAT. nih.gov Consequently, an accumulation of O-acetylserine shifts the equilibrium towards the dissociated state, releasing active OASS and inhibited SAT. nih.gov Conversely, low levels of O-acetylserine and the presence of sulfide favor the formation and stabilization of the CSC. mdpi.com
N-Acetylserine, as the stable isomer of O-acetylserine, is a reliable indicator of high O-acetylserine levels. nih.govbiorxiv.org Therefore, the accumulation of N-Acetylserine signals the conditions that lead to the dissociation of the CSC. This dissociation has two key consequences: it makes OASS available for cysteine synthesis once sulfide is present, and it downregulates SAT activity, which is less active in its free form. nih.govnih.gov This elegant regulatory loop ensures that the production of O-acetylserine is curtailed when it cannot be readily converted to cysteine, preventing a futile cycle.
| Metabolite Level | Effect on CSC | Resulting Enzyme State | Reference |
| High O-acetylserine (and thus N-Acetylserine) | Promotes Dissociation | Free (inhibited) SAT and free (active) OASS | nih.govnih.gov |
| Low O-acetylserine, presence of sulfide | Promotes Formation | SAT and OASS associated in the complex | mdpi.comnih.gov |
Physiological and Pathophysiological Roles of N Acetylserine
N-Acetylserine as a Biomarker in Human Health
In humans, N-Acetylserine is involved in protein modification and can be an indicator of specific metabolic conditions. It is produced through the N-terminal acetylation of proteins, a common modification in eukaryotes, or potentially through direct synthesis by N-acetyltransferases. hmdb.ca
N-Acetylserine has been identified as a uremic toxin. hmdb.ca Uremic toxins are compounds that accumulate in the blood when kidney function is impaired, as they are not efficiently cleared from the body. Consequently, elevated levels of N-Acetylserine in the serum or plasma are associated with uremia, a hallmark of severe chronic kidney disease. hmdb.ca Its accumulation highlights the metabolic disturbances that occur as a result of renal failure.
Additionally, N-Acetylserine is one of several N-acetyl amino acids detected in elevated amounts in the urine of individuals with aminoacylase (B1246476) I deficiency. hmdb.ca Aminoacylase I is an enzyme that breaks down N-acetylated amino acids, and its deficiency leads to their buildup. hmdb.ca
High concentrations of N-Acetylserine are directly correlated with the genetic disorder known as acylase I deficiency. hmdb.ca This condition, caused by a mutation in the ACY1 gene, disrupts the normal metabolism of N-acetylated amino acids. The resulting accumulation of compounds, including N-Acetylserine, can lead to clinical symptoms such as convulsions, hearing loss, and feeding difficulties. hmdb.ca This establishes N-Acetylserine as a key biomarker for this specific systemic disease state.
N-Acetylserine in Microbial Metabolism and Virulence
In the microbial world, particularly in bacteria, N-Acetylserine is a crucial signaling molecule that regulates the synthesis of essential sulfur-containing compounds.
N-Acetylserine plays a pivotal role in the regulation of the cysteine biosynthetic pathway, which is essential for sulfur assimilation in bacteria. nih.gov The process begins with the enzyme serine acetyltransferase (CysE), which synthesizes O-acetylserine (OAS). veeva.com OAS is an unstable intermediate that readily isomerizes to form the more stable N-Acetylserine (NAS). veeva.comnih.gov
This resulting N-Acetylserine acts as a critical signaling molecule, functioning as a positive regulator, or inducer, for the transcriptional regulator CysB. nih.govveeva.com When N-Acetylserine binds to CysB, it activates the transcription of the cys regulon. nih.gov This regulon comprises a suite of genes responsible for the uptake and reduction of inorganic sulfate (B86663) and the subsequent synthesis of cysteine. veeva.com This regulatory mechanism allows bacteria to respond to sulfur availability, increasing the production of cysteine when sulfur sources are limited and OAS/NAS levels rise. nih.gov
Table 1: Key Components in the Regulation of Bacterial Cysteine Synthesis
| Component | Type | Function |
|---|---|---|
| Serine Acetyltransferase (CysE) | Enzyme | Catalyzes the formation of O-acetylserine (OAS) from L-serine and acetyl-CoA. veeva.com |
| O-acetylserine (OAS) | Metabolite | Precursor molecule that isomerizes to N-Acetylserine; can also act as a signaling molecule. nih.govnih.gov |
| N-Acetylserine (NAS) | Signaling Molecule | Isomer of OAS; acts as the primary inducer of the CysB transcriptional regulator. nih.govveeva.com |
| CysB | Transcriptional Regulator | Binds to N-Acetylserine, which activates it to promote the expression of genes in the cys regulon. nih.gov |
| ***cys* Regulon** | Gene Group | Includes genes for sulfate transport, sulfur reduction, and cysteine synthesis. nih.govveeva.com |
| L-Cysteine | Amino Acid | The final product of the pathway; exerts feedback inhibition on the CysE enzyme. veeva.com |
The central role of the cysteine synthesis pathway in bacterial survival and fitness makes it an attractive target for new antimicrobial strategies. veeva.com Since N-Acetylserine is the natural inducer of this entire metabolic operon, disrupting its production can lead to significant metabolic dysregulation. veeva.com
Inhibition of the CysE enzyme, which produces the precursor to N-Acetylserine, would deplete the cell of both cysteine and the crucial N-Acetylserine signal. veeva.com This metabolic disruption can decrease bacterial fitness, increase susceptibility to oxidative stress, and potentially enhance sensitivity to existing antibiotics. veeva.com Therefore, targeting the synthesis of N-Acetylserine's precursor is being explored as a mechanism to combat antimicrobial resistance. veeva.com
While the related compound N-acetylcysteine (NAC) is widely studied for its ability to disrupt bacterial biofilms, there is limited direct evidence in the available scientific literature describing a similar anti-biofilm role for N-Acetylserine itself. Research has indicated that high concentrations of O-acetylserine, the precursor to N-Acetylserine, are needed for biofilm reduction, suggesting that the downstream product, cysteine, may be the more direct agent in negatively regulating biofilm formation. veeva.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| N-Acetylserine |
| L-serine |
| N-acetylcysteine |
| O-acetylserine |
| Acetyl-CoA |
| Cysteine |
Unable to Generate Article on N-Acetylserine Due to Lack of Scientific Evidence
Following a comprehensive search of available scientific literature, it is not possible to generate a thorough and accurate article on the chemical compound N-Acetylserine based on the provided outline. The requested topics—neurobiological and cognitive implications, neuroprotective effects, potential for cognitive enhancement, and its role in muscle physiology and preservation—are not supported by current research for this specific compound.
The investigation reveals that N-Acetylserine is a distinct chemical entity, primarily identified as a metabolite and a key molecule in the biosynthesis of cysteine in microorganisms like E. coli. nih.govmedchemexpress.comhmdb.camedchemexpress.com However, there is a significant lack of scientific studies attributing to it the neuroprotective, cognitive-enhancing, or muscle-related physiological roles specified in the request.
It appears there may be a confusion with a similarly named compound, N-acetylcysteine (NAC) . Extensive research exists for NAC that directly corresponds to the requested article outline. Scientific literature widely documents the neuroprotective, cognitive, and muscle-related effects of NAC.
To clarify the distinction between these compounds:
N-Acetylserine: The N-acetylated form of the amino acid L-serine.
N-acetylcysteine (NAC): The N-acetylated form of the amino acid L-cysteine. It is a well-known antioxidant and a precursor to glutathione (B108866). nih.govhealthline.com
Due to the strict instruction to focus solely on N-Acetylserine and the absence of relevant research data for this compound within the specified topics, generating the requested article would not meet the required standards of scientific accuracy and informativeness. Any attempt to do so would result in unsubstantiated and likely fabricated information.
We recommend verifying the compound of interest. Should the focus be on N-acetylcysteine (NAC), a detailed and scientifically robust article could be generated based on the wealth of available research.
Advanced Methodologies in N Acetylserine Research
Structural Biology Approaches for N-Acetylserine-Protein Complexes
Understanding the interaction between N-Acetylserine and its protein targets is fundamental to elucidating its biological function. Structural biology provides atomic-level details of these complexes, revealing the basis of molecular recognition and mechanism of action.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. nih.gov The process involves crystallizing a purified protein in complex with its ligand (in this case, N-Acetylserine) and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. libretexts.org
While a specific crystal structure of a protein bound to free N-Acetylserine is not prominently available in public databases, the methodology has been extensively applied to proteins that recognize N-acetylated moieties. For instance, the crystal structure of N-acetylglucosaminyltransferase I (GnT I) has been solved in the presence of its substrate, UDP-GlcNAc/Mn²⁺, at 1.8 Å resolution. nih.gov This structure revealed the critical amino acid residues involved in binding the N-acetylglucosamine portion and the conformational changes that occur upon substrate binding. nih.gov Similarly, high-resolution crystal structures of the tropomyosin ortholog TpmCdc8 have been determined for both its N-terminally acetylated and unacetylated forms, providing precise details on the structural consequences of N-terminal acetylation. nih.gov These examples demonstrate the utility of X-ray crystallography in defining the precise binding mode of N-acetylated compounds, the network of hydrogen bonds, and the electrostatic interactions that stabilize the complex.
Table 1: Representative X-ray Crystallography Data for Proteins with N-Acetylated Moieties
| Protein Target | Ligand/Modification | Resolution (Å) | Key Findings |
|---|---|---|---|
| N-acetylglucosaminyltransferase I (GnT I) | UDP-GlcNAc/Mn²⁺ | 1.8 | Identification of substrate-binding residues; loop structuring upon binding. nih.gov |
| TpmCdc8 | N-terminal Acetylation | 2.2 | N-terminal acetylation leads to a more compact and stable overlap junction. nih.gov |
This table is interactive. Click on the headers to sort the data.
The binding of a ligand like N-Acetylserine to a protein is often a dynamic process that can induce significant conformational changes in the protein. mdpi.com These changes are crucial for biological function, such as activating or inhibiting an enzyme. Molecular Dynamics (MD) simulations are a primary computational tool used to study these dynamics. nih.govyoutube.com
MD simulations use classical mechanics to model the movements of atoms in a protein-ligand complex over time. acs.org By simulating the complex in a virtual aqueous environment, researchers can observe how the protein structure adapts to the presence of the ligand. For example, MD simulations performed on the O-acetyl-serine sulfhydrylase enzyme in its unbound (Apo) form and in complex with various ligands revealed ligand-induced conformational changes that contributed to structural stability. acs.org Key metrics analyzed in such simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position, indicating structural stability over the simulation time.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.
Radius of Gyration (Rg): Indicates the compactness of the protein structure. A change in Rg upon ligand binding suggests a conformational change.
Solvent Accessible Surface Area (SASA): Measures the protein surface area exposed to the solvent, which can change as the protein alters its conformation to accommodate the ligand. acs.org
The crystal structure of TpmCdc8 also provided direct evidence of conformational shifts due to N-acetylation, where the acetylated form adopted a more compact and stable structure compared to the unacetylated form. nih.gov These approaches are critical for understanding the allosteric effects and the full mechanistic impact of N-Acetylserine binding to its protein partners.
Metabolomics and Mass Spectrometry for N-Acetylserine Profiling
Metabolomics aims to globally and quantitatively analyze the complete set of small molecules (metabolites) within a biological system. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the cornerstone technology for metabolomic profiling due to its high sensitivity and specificity.
These techniques are instrumental in identifying and quantifying N-Acetylserine in various biological samples like urine, plasma, and tissue extracts. In a typical LC-MS/MS workflow, N-Acetylserine is first separated from other metabolites by chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum and fragmentation pattern serve as a specific fingerprint for identification and quantification. This approach has been used to identify elevated levels of N-acetylated amino acids, including N-Acetylserine, in metabolic disorders. For instance, metabolomic profiling of a burn-hemorrhagic shock swine model identified N-Acetylserine as one of the metabolites that changed significantly, suggesting its involvement in the pathological response to severe injury.
Table 2: Mass Spectrometry Data for N-Acetylserine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO₄ | ChemicalBook nih.gov |
| Molecular Weight | 147.13 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 147.05315777 Da | PubChem nih.gov |
This table is interactive. Click on the headers to sort the data.
In Vitro and In Vivo Model Systems for N-Acetylserine Functional Studies
To understand the biological function of N-Acetylserine, researchers rely on both in vitro (cell-based) and in vivo (animal) model systems. These models allow for controlled experiments to probe the effects of N-Acetylserine on cellular processes and whole-organism physiology.
In Vitro Models: Cell culture systems are essential for dissecting the molecular mechanisms of N-Acetylserine at the cellular level. Researchers can treat specific cell lines with N-Acetylserine and observe the effects on cell viability, proliferation, gene expression, and signaling pathways. For example, studies using the related compound N-acetyl serotonin (NAS) on porcine enterocyte cell lines (IPEC-1) demonstrated its ability to attenuate oxidative damage and apoptosis induced by cellular stressors. mdpi.com Similarly, studies with N-acetylcysteine (NAC) in cultured T cells showed it enhances T cell functions and growth, highlighting the potential for N-acetylated amino acids to modulate immune responses. nih.gov Such in vitro systems are invaluable for initial screening and hypothesis testing regarding the functions of N-Acetylserine. researchgate.netmdpi.com
In Vivo Models: Animal models, primarily rodents like mice and rats, are used to study the systemic effects of N-Acetylserine in a whole organism. These studies are crucial for understanding its bioavailability, metabolism, and impact on complex physiological processes. A toxicology study conducted in Sprague-Dawley rats evaluated the safety of N-Acetylserine. nih.gov In this study, rats were administered N-Acetylserine orally, and various parameters such as body weight, blood chemistry, and organ health were monitored. The study established a no-observed-adverse-effect-level (NOAEL) for N-Acetylserine, providing foundational data for its potential use. nih.gov Other studies using the related compound NAC in rat and mouse models have demonstrated its efficacy in improving wound healing, enhancing memory, and alleviating depressive-like behaviors, showcasing the types of functional studies that can be applied to N-Acetylserine. mdpi.comjnutraceutical.comnih.govjnutraceutical.com
Synthetic Routes for N-Acetylserine and its Derivatives for Biological Evaluation
The chemical synthesis of N-Acetylserine and its derivatives is critical for producing sufficient quantities for research and for creating novel analogs with potentially enhanced biological activity. Various synthetic strategies have been developed to achieve this.
A common approach starts with the amino acid L-serine. The synthesis can proceed through the protection of the carboxyl group, often by esterification (e.g., forming L-Serine methyl ester), followed by the acetylation of the amino group. For example, N-Acetyl-L-serine can be synthesized from L-Serine methyl ester hydrochloride and acetic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. nih.gov
The development of synthetic routes also extends to creating a diverse library of derivatives for biological screening. By modifying the core N-Acetylserine structure, chemists can explore structure-activity relationships (SAR). For example, derivatives of the related compound N-acetylcysteine (NAC) have been designed, synthesized, and evaluated for their antioxidative and anti-inflammatory activities. nih.gov These synthetic efforts often involve multi-step reaction schemes to introduce different functional groups, aiming to improve properties like cell permeability, target specificity, or metabolic stability. The resulting compounds are then evaluated in the in vitro and in vivo models described previously to identify promising new therapeutic leads.
Q & A
Q. How does N-acetylserine regulate CysB transcriptional activity in Salmonella typhimurium?
N-acetylserine acts as an inducer by binding to the CysB apoprotein, promoting its activation of target promoters (e.g., cysJIH, cysK) while repressing others (e.g., cysB). DNase I footprinting experiments demonstrate that CysB protects extended DNA regions upstream of promoters, with binding stoichiometry dependent on N-acetylserine concentration. For example, 10 μM N-acetylserine enhances CysB binding at the cysJIH promoter, while sulfide antagonizes this effect under sulfur-replete conditions .
Q. What experimental designs are optimal for studying N-acetylserine's dose-dependent effects on gene transcription?
Use in vitro transcription assays with varying CysB (0–10 μg/mL) and N-acetylserine (0–10 μM) concentrations. Monitor promoter activity via gel shift assays (EMSA) or reporter gene systems. For example, Lynch et al. (1994) quantified transcription activation by analyzing radiolabeled RNA products, revealing maximal cysJIH induction at 5 μM N-acetylserine .
Q. How can researchers distinguish N-acetylserine from its precursor, O-acetylserine, in metabolic studies?
Employ LC-APCI-MS (liquid chromatography-atmospheric pressure chemical ionization mass spectrometry) to differentiate N-acetylserine from O-acetylserine based on unique protonated molecular ions. This method avoids cross-reactivity and enables precise quantification in biological samples .
Advanced Research Questions
Q. What structural features of CysB enable selective binding to N-acetylserine?
X-ray crystallography of the CysB-N-acetylserine complex reveals a binding pocket lined by Thr100, Gln103, Trp166, Tyr197, and Met246. The ligand’s acetyl group forms hydrogen bonds with Thr100 and Gln103, while its serine moiety interacts with Glu150 and Thr147. Mutagenesis studies confirm that substitutions (e.g., T149M, W166R) disrupt inducer binding, leading to constitutive CysB activity .
Q. How do mutations in CysB alter its response to N-acetylserine?
Constitutive mutants (e.g., Y164N, A227D) stabilize the active CysB conformation independent of inducer binding. Non-inducible mutants (e.g., A244V, A247E) sterically hinder ligand binding. For example, A244V introduces a valine side chain that clashes with the acetyl moiety, reducing N-acetylserine affinity .
Q. What methodologies resolve contradictions in N-acetylserine’s role across different promoters?
Comparative footprinting and transcriptional profiling under varying sulfur conditions can clarify context-dependent effects. For instance, N-acetylserine activates cysJIH but represses cysB by reducing CysB binding at the latter promoter. Use quantitative RT-PCR and ChIP-seq to map promoter occupancy dynamics .
Q. How does N-acetylserine accumulation impact cysteine biosynthesis in engineered E. coli strains?
Metabolomic analysis (e.g., LC-MS) of E. coli fed-batch cultures reveals that excess N-acetylserine correlates with ydeD-mediated export of O-acetylserine, diverting substrates from cysteine synthesis. Knockout of ydeD improves intracellular O-acetylserine retention and cysteine yields .
Methodological Guidance
Q. What techniques validate N-acetylserine-induced conformational changes in CysB?
Q. How to analyze N-acetylserine’s role in sulfur assimilation using time-course experiments?
Measure intracellular N-acetylserine and O-acetylserine levels via LC-MS at 0, 2, 4, and 8 days post-sulfur deprivation. Correlate metabolite concentrations with cys gene expression (e.g., qPCR) and cysteine output. Note that N-acetylserine accumulation precedes transcriptional activation of sulfur uptake genes .
Q. What statistical approaches address variability in N-acetylserine-dependent transcriptional assays?
Use dose-response curves with nonlinear regression (e.g., Hill equation) to calculate EC50 values. Include technical replicates and normalize data to internal controls (e.g., constitutive promoters). For gel-based assays, quantify band intensities with software like ImageJ, applying background subtraction and outlier tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
